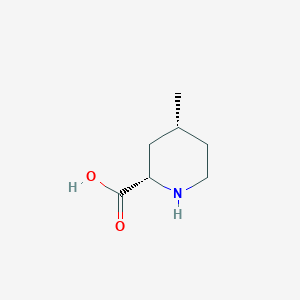

(2S,4R)-4-Methyl-pipecolinic acid

Overview

Description

“(2S,4R)-4-Methyl-pipecolinic acid” is a compound that falls under the category of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Synthesis Analysis

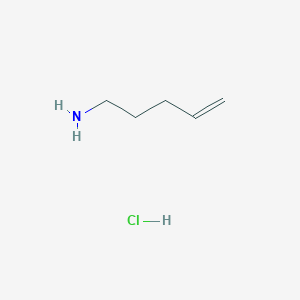

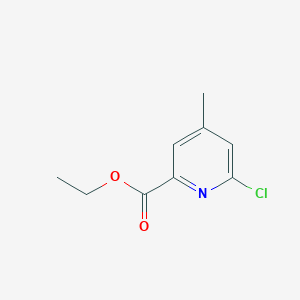

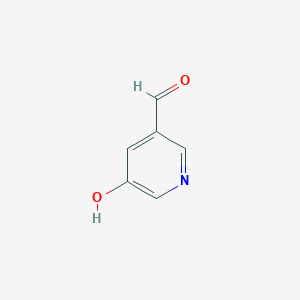

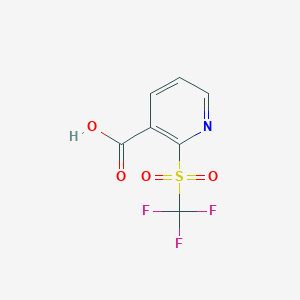

A stereoselective synthesis of (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been reported . The synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H10ClNO3 . The InChI representation of the molecule is InChI=1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 .

Chemical Reactions Analysis

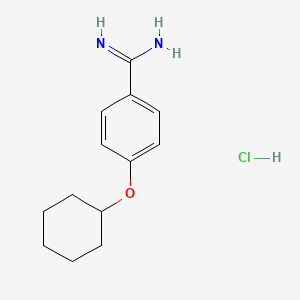

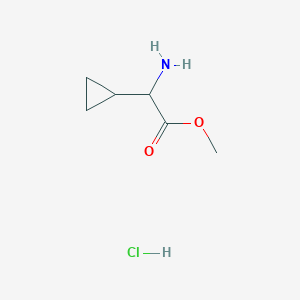

The compound has been used in various highly diastereoselective and enantioselective four-component reactions (containing alcohols, diazoesters, enamines/indoles and aldehydes) which involve the coupling of in situ generated intermediates .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 167.59 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Catalysis

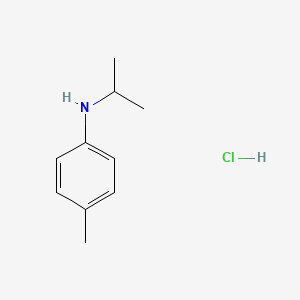

(2S,4R)-4-Methyl-pipecolinic acid derivatives have been synthesized and used in various catalytic processes. For instance, [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, based on l-pipecolinic acid, was used in the catalytic addition of diethylzinc to benzaldehyde, demonstrating unique stereocontrol behavior (Alvarez-Ibarra et al., 2010). Similarly, l-pipecolinic acid-derived formamides have been developed as Lewis basic organocatalysts for the enantioselective reduction of N-aryl imines, showing high efficiency and selectivity (Wang et al., 2006).

Organic Synthesis and Pharmaceutical Applications

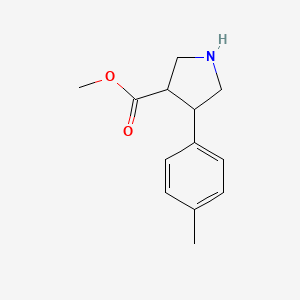

The compound has also been utilized in organic synthesis. For example, an efficient stereoselective synthesis of fully protected (2S,4R)-4-methylpipecolic acid has been developed, useful in pharmaceutical applications (Hung et al., 2010). Moreover, (2S,4R)-4-hydroxypipecolic acid and other derivatives have been synthesized for use in the development of bioactive molecules (Agami et al., 2001).

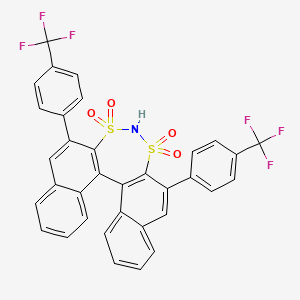

NMR Solvating Agents

This compound derivatives have also been explored as chiral NMR solvating agents. A study demonstrated the use of a sulfonated calix[4]resorcinarene containing l-pipecolinic acid groups as a water-soluble chiral NMR solvating agent, offering effective enantiomeric discrimination (Pham & Wenzel, 2012).

Future Directions

Mechanism of Action

Target of Action

The primary target of (2S,4R)-4-Methyl-pipecolinic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

The binding likely induces changes in the receptor’s conformation, affecting its function .

Biochemical Pathways

Given the target of the compound, it can be inferred that it likely impacts theglutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning .

Pharmacokinetics

It is known that the compound is rapidly cleared from the blood . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and their impact on its bioavailability, remain to be elucidated .

Result of Action

Given its target, it can be inferred that the compound likely affects synaptic transmission in the brain, potentially influencing cognitive function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

(2S,4R)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)

![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)

![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)

![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)